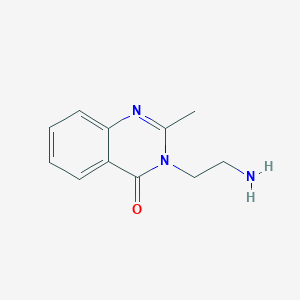
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as DPA-714, is a novel and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is highly expressed in activated microglia, astrocytes, and other immune cells in the central nervous system. DPA-714 has been studied extensively for its potential applications in neuroinflammatory and neurodegenerative diseases.
作用機序
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide binds to TSPO, which is highly expressed in activated microglia and astrocytes. TSPO is involved in the regulation of mitochondrial function, steroid synthesis, and apoptosis. The binding of this compound to TSPO modulates the immune response and reduces inflammation in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to modulate the immune response and reduce oxidative stress in the central nervous system. This compound has a high affinity for TSPO and is highly selective for activated microglia and astrocytes.
実験室実験の利点と制限
One advantage of using N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments is its high selectivity for activated microglia and astrocytes. This allows for the detection of neuroinflammation in animal models of neurodegenerative diseases. However, one limitation is that this compound is not specific to a particular disease or pathology. It is also important to note that this compound is not a therapeutic agent and cannot be used to treat neurodegenerative diseases.
将来の方向性
There are several future directions for the use of N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in neuroinflammatory and neurodegenerative diseases. One direction is the development of more selective ligands for TSPO that can target specific disease pathologies. Another direction is the use of this compound as a diagnostic tool in clinical settings to detect neuroinflammation in patients with neurodegenerative diseases. Additionally, this compound can be used in combination with other therapeutic agents to improve their efficacy in treating neurodegenerative diseases.
合成法
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of an oxalamide intermediate, which is then coupled with a sulfonamide moiety to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been extensively studied for its potential applications in neuroinflammatory and neurodegenerative diseases. It has been shown to bind selectively to TSPO in activated microglia and astrocytes, which are involved in the inflammatory response in the central nervous system. This compound has been used as a diagnostic tool to detect neuroinflammation in various animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-4-3-5-13(2)16(12)21-18(23)17(22)20-11-10-14-6-8-15(9-7-14)26(19,24)25/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJUVRKTVNQZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide](/img/structure/B2935284.png)
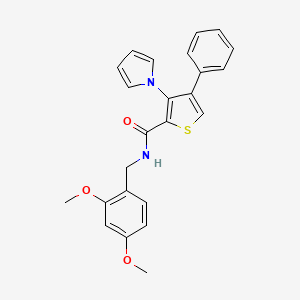
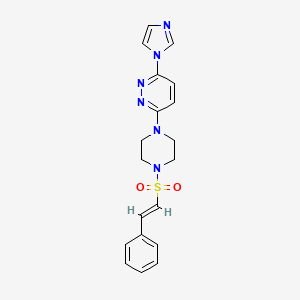
![4-butyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2935289.png)
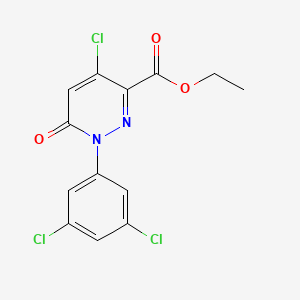
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2935292.png)


![Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2935297.png)
![1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2935299.png)
![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935300.png)
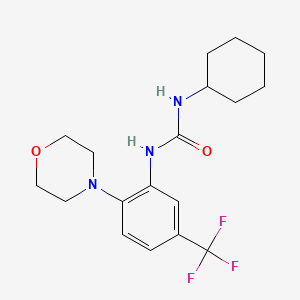
![N-cyclopropyl-2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)acetamide](/img/structure/B2935302.png)
